Oriciacridone A

Description

Contextualization of Acridone (B373769) Alkaloids in Natural Product Chemistry

Acridone alkaloids are a significant class of heterocyclic compounds that have garnered substantial interest from medicinal chemists and natural product researchers. researchgate.net These compounds are characterized by a tricyclic acridone ring system and are primarily found in the plant family Rutaceae, which includes genera such as Citrus, Glycosmis, and Severinia. researchgate.net Their planar structure is a key feature that allows them to interact with biological macromolecules. researchgate.net

From a chemical standpoint, acridone alkaloids are typically derivatives of hydroxyacridones. researchgate.net They are classified into several categories based on their substitution patterns, including simple acridones, C-prenylacridones, and those with fused furan (B31954) or pyran rings. researchgate.net The biosynthesis of these alkaloids involves anthranilate as a key precursor. researchgate.net The study of acridone alkaloids is a dynamic area within natural product chemistry, driven by their structural diversity and wide range of biological activities. researchgate.netresearchgate.net

Historical Perspectives in Acridone Alkaloid Discovery and Research

The history of acridone alkaloids is intertwined with the broader history of alkaloid research, which began with the isolation of morphine in the early 19th century. While the parent compound, acridone, was synthesized and its existence proven by Karl Drechsler in 1914, the exploration of its naturally occurring derivatives has been a more recent endeavor. wikipedia.org

Early research in the 20th century focused on the isolation and structural elucidation of these compounds from various plant sources. researchgate.net For instance, alkaloids like melicopine, melicopidine, and melicopicine (B191808) were among the first N-methylacridones to be identified. researchgate.net Over the decades, advancements in spectroscopic techniques, particularly NMR spectroscopy, have been instrumental in characterizing new and increasingly complex acridone alkaloids. rsc.org The period from the late 1990s onwards has seen a significant surge in research, with a focus on synthesizing these alkaloids and their analogues to explore their therapeutic potential. researchgate.netacs.org

Significance of Novel Acridone Alkaloids in Chemical and Biological Research

The discovery of novel acridone alkaloids holds immense significance for both chemical and biological research. From a chemical perspective, new structures challenge synthetic chemists to develop innovative and efficient synthetic routes. acs.org These synthetic efforts not only provide access to larger quantities of the natural product for biological testing but also allow for the creation of analogues with potentially improved properties. acs.orgrsc.org

Biologically, acridone alkaloids exhibit a remarkable spectrum of activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. researchgate.net Their planar nature allows them to act as DNA intercalators, and they are also known to inhibit enzymes like topoisomerase. researchgate.netrsc.org The identification of new acridone alkaloids provides a fresh pool of lead compounds for drug discovery programs. researchgate.netresearchgate.net For example, some acridone derivatives have already entered clinical studies for cancer therapy. researchgate.net The continuous search for novel acridone alkaloids is therefore crucial for advancing our understanding of their structure-activity relationships and for developing new therapeutic agents. rsc.org

Overview of Research Trajectories for Oriciacridone A within the Acridone Class

This compound is an alkaloid that was isolated from the stem bark of Oriciopsis glaberrima, a plant belonging to the Rutaceae family. nih.govgoettingen-research-online.de Research on this compound has primarily focused on its isolation, structural elucidation, and the investigation of its biological properties. nih.govresearchgate.net

Spectroscopic analysis has been key to determining the complex structure of this compound. nih.govresearchgate.net Initial studies on the extract from which this compound was isolated showed significant in vitro antimicrobial activity against a range of microorganisms. nih.govresearchgate.net Further investigations into related compounds from the same plant, such as Oriciacridone C and F, have revealed α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes. researchgate.net

The research trajectory for this compound is representative of the broader field of acridone alkaloid research, which moves from the discovery and characterization of a new natural product to the exploration of its potential therapeutic applications.

Data on this compound and Related Compounds

Structure

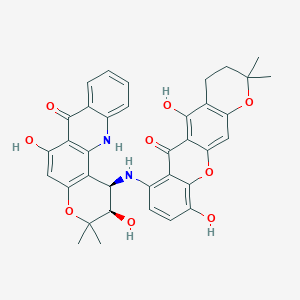

2D Structure

3D Structure

Properties

Molecular Formula |

C36H32N2O9 |

|---|---|

Molecular Weight |

636.6 g/mol |

IUPAC Name |

(1R,2R)-1-[(5,10-dihydroxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)amino]-2,6-dihydroxy-3,3-dimethyl-2,12-dihydro-1H-pyrano[2,3-c]acridin-7-one |

InChI |

InChI=1S/C36H32N2O9/c1-35(2)12-11-16-21(46-35)14-22-27(31(16)42)32(43)24-18(9-10-19(39)33(24)45-22)38-29-26-23(47-36(3,4)34(29)44)13-20(40)25-28(26)37-17-8-6-5-7-15(17)30(25)41/h5-10,13-14,29,34,38-40,42,44H,11-12H2,1-4H3,(H,37,41)/t29-,34-/m1/s1 |

InChI Key |

XQKGYPAISSJDEM-ANHUGMMASA-N |

Isomeric SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(C=CC(=C4O3)O)N[C@H]5[C@H](C(OC6=C5C7=C(C(=C6)O)C(=O)C8=CC=CC=C8N7)(C)C)O)C |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(C=CC(=C4O3)O)NC5C(C(OC6=C5C7=C(C(=C6)O)C(=O)C8=CC=CC=C8N7)(C)C)O)C |

Synonyms |

oriciacridone A |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Elucidation of Oriciacridone a

Bioprospecting and Source Organism Identification for Oriciacridone A

The discovery of novel bioactive compounds like this compound is often the result of systematic bioprospecting efforts. This process involves the exploration of biodiversity to find new sources of natural products with potential applications.

Origin of this compound and Related Acridones (e.g., Oriciopsis glaberrima)

This compound, along with its counterpart Oriciacridone B, was first isolated from the stem bark of Oriciopsis glaberrima Engl., a plant belonging to the Rutaceae family. ljmu.ac.uknih.gov This family of plants is a rich source of various alkaloids, including acridones. aphrc.orgdntb.gov.uascispace.com The identification of Oriciopsis glaberrima as a source of these compounds was a key step in their discovery.

Methodologies for Natural Material Collection and Preparation

The initial step in the isolation of this compound involves the careful collection and preparation of the plant material. Following established protocols for phytochemical analysis, the plant material, in this case, the stem bark of Oriciopsis glaberrima, is collected. core.ac.ukoleumdietetica.es

The collected bark is typically air-dried in the shade to prevent the degradation of heat-sensitive compounds. oleumdietetica.esamazonaws.com Once sufficiently dried, the material is ground into a fine powder to increase the surface area for efficient extraction. core.ac.ukscribd.com This powdered plant material is then stored in airtight containers to protect it from moisture and contamination until the extraction process begins. core.ac.uk

Extraction and Purification Techniques for this compound

The process of obtaining pure this compound from the prepared plant material involves two main stages: extraction and purification.

Solvent-Based Extraction Strategies

Solvent-based extraction is a common method used to draw out the desired chemical constituents from the powdered plant material. For the isolation of acridone (B373769) alkaloids like this compound from Oriciopsis glaberrima, a successive extraction process using solvents of increasing polarity is often employed. amazonaws.comijpsr.com

The powdered stem bark is typically subjected to maceration or Soxhlet extraction with a series of solvents. core.ac.ukscribd.com This process often starts with a nonpolar solvent to remove fats and waxes, followed by more polar solvents like dichloromethane, ethyl acetate, and methanol (B129727) to extract the alkaloids. core.ac.ukamazonaws.comijpsr.com The resulting crude extracts contain a mixture of compounds, including this compound.

Chromatographic Separation Methodologies

To isolate this compound from the complex mixture of the crude extract, chromatographic techniques are essential.

Column chromatography is a primary method for the purification of acridone alkaloids. aphrc.orgscispace.comresearchgate.net The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. core.ac.ukresearchgate.netinteresjournals.org

A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. By gradually increasing the polarity of the mobile phase—for instance, using a gradient of n-hexane and ethyl acetate—the different components of the extract are separated based on their affinity for the stationary and mobile phases. scispace.cominteresjournals.org Fractions are collected sequentially and analyzed, often using thin-layer chromatography (TLC), to identify those containing this compound. researchgate.netinteresjournals.org Through repeated column chromatography, pure this compound can be obtained.

The structural identity of the isolated this compound is then confirmed through detailed spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.govaphrc.orgresearchgate.net

Advanced Purification and Crystallization Methods

Following chromatographic separation, the fractions containing this compound are combined and the solvent is removed. To achieve the highest purity, this material may undergo a final purification step. Crystallization is the ultimate step for purification and for obtaining material suitable for X-ray diffraction analysis. This compound has been successfully isolated as yellow crystals, with a reported melting point of 294 °C. scribd.com This is typically achieved by dissolving the purified amorphous solid in a minimal amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly, promoting the formation of a well-ordered crystal lattice.

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

¹H NMR (Proton NMR) provides information on the chemical environment and connectivity of hydrogen atoms. Although the full dataset is not publicly available, it is known that the ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). dokumen.pub

¹³C NMR (Carbon-13 NMR) reveals the number and type of carbon atoms in the molecule, distinguishing between sp³, sp², and sp hybridized carbons. A predicted ¹³C NMR spectrum for this compound is noted in the NP-MRD database. np-mrd.org

2D NMR techniques are critical for assembling the structure. Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly vital as they show correlations between protons and carbons that are separated by two or three bonds. The use of long-range ¹H-¹³C correlations (HMBC) was specifically mentioned as key to elucidating the exact structure of this compound, allowing chemists to connect the different fragments of the dimeric molecule. gcwgandhinagar.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) was used to establish the molecular formula of this compound. scribd.com The precise mass measurement of the molecular ion provides the exact elemental composition, which is a critical piece of data for any new compound.

| Technique | Ion | m/z (Da) | Formula | Reference |

| HR-EIMS | [M]⁺ | 636.2108 | C₃₆H₃₂N₂O₉ | scribd.com |

| This table is interactive. You can sort it by clicking on the headers. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Characterization

IR and UV-Vis spectroscopy provide important information about the functional groups and the extent of conjugation in a molecule.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound shows characteristic absorption bands indicating the presence of hydroxyl groups (-OH), C-H bonds, and carbonyl (C=O) groups, as well as aromatic ring structures. scribd.com

| IR Absorption Bands (cm⁻¹) | Reference |

| 3360, 2972, 1649, 1620, 1563 | scribd.com |

| This table is interactive. You can sort it by clicking on the headers. |

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. The multiple absorption maxima observed for this compound are characteristic of its extensive conjugated system, which is composed of two different chromophores—an acridone and a xanthone (B1684191) moiety. scribd.comscribd.com

| UV-Vis λmax (nm) | Reference |

| 401, 352, 323, 285, 272, 269 | scribd.com |

| This table is interactive. You can sort it by clicking on the headers. |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid, providing an unambiguous determination of a molecule's absolute stereochemistry. researchgate.net The method involves directing a beam of X-rays onto a single, high-quality crystal of the compound. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. researchgate.net By analyzing the positions and intensities of these spots, a detailed three-dimensional model of the electron density within the crystal can be generated, from which the positions of the individual atoms can be inferred.

A crucial aspect of X-ray crystallography in the context of chiral molecules is its ability to determine the absolute configuration. This is achieved through the phenomenon of anomalous scattering (or resonant scattering), where the X-rays interact with the inner-shell electrons of the atoms. This effect introduces small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l), which breaks the inversion symmetry of the diffraction pattern. The analysis of these differences allows for the definitive assignment of the absolute configuration of the stereocenters within the molecule.

While X-ray crystallography is the gold standard for determining absolute stereochemistry, a review of the scientific literature reveals that the structural elucidation of this compound was primarily accomplished using spectroscopic methods, namely NMR and mass spectrometry. mit.edumdpi.comwikipedia.org There are currently no published research findings that specifically describe the use of single-crystal X-ray diffraction for the determination of the absolute stereochemistry of this compound. Therefore, detailed crystallographic data, such as unit cell dimensions and the Flack parameter, for this specific compound are not available in the public domain.

Chemical Synthesis and Analog Preparation of Oriciacridone a

Retrosynthetic Analysis and Strategic Disconnections for Oriciacridone A Synthesis

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. ias.ac.innumberanalytics.comjournalspress.com This process involves imaginary "disconnections" of chemical bonds that correspond to known and reliable chemical reactions, but in the reverse direction. ias.ac.inscitepress.org The goal is to devise a logical and efficient forward synthetic plan. numberanalytics.com

Total Synthesis Methodologies for this compound

The total synthesis of this compound involves the complete construction of the molecule from simple, readily available starting materials. kfupm.edu.sa This process requires a sequence of chemical reactions to build the complex carbon skeleton and introduce the necessary functional groups with the correct stereochemistry. sioc-journal.cn

The synthesis of acridone (B373769) derivatives often involves several key transformations. One common method for forming the acridone core is through an intramolecular cyclization of N-phenylanthranilic acid derivatives. researchgate.net This can be promoted by reagents like boron trifluoride etherate (BF3·Et2O) under microwave irradiation, which offers a rapid and efficient route. researchgate.net

Another critical step is the introduction of substituents onto the acridone skeleton. For instance, the prenyl group characteristic of this compound could be installed using a prenylating agent, such as prenyl bromide, in the presence of a base. The formation of the heterocyclic ring systems often involves cyclization reactions, which can be catalyzed by various reagents. For example, copper-catalyzed intramolecular C-H amination has been used to synthesize acridone structures. researchgate.net

| Reaction Type | Reagents and Conditions | Purpose in Synthesis |

| Intramolecular Acylation | N-phenylanthranilic acid derivatives, BF3·Et2O, microwave | Formation of the acridone core researchgate.net |

| C-H Amination | 2-aminobenzophenone derivatives, Cu catalyst, O2 | Formation of the acridone core researchgate.net |

| Prenylation | Acridone precursor, prenyl bromide, base | Introduction of the prenyl side chain |

| Cycloaddition | o-aminobenzamides, 2-(trimethylsilyl)aryl triflates | Direct assembly of acridone derivatives researchgate.net |

This table summarizes key synthetic transformations that could be employed in the total synthesis of this compound, based on general methods for acridone synthesis.

In the synthesis of complex molecules with multiple functional groups, protecting groups are essential to temporarily mask reactive sites and prevent unwanted side reactions. numberanalytics.comresearchgate.netjocpr.com The choice of protecting groups is critical and must be compatible with the reaction conditions of subsequent steps. jocpr.comlibretexts.org For a molecule like this compound, which may have hydroxyl or amino groups, common protecting groups could include silyl (B83357) ethers for hydroxyls and carbamates for amines. libretexts.org An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is crucial for the sequential modification of different parts of the molecule. researchgate.netjocpr.com

Stereochemical control is another vital aspect of total synthesis, ensuring that the spatial arrangement of atoms in the final molecule is correct. For this compound, which may contain stereocenters, the synthesis must employ stereoselective reactions to create the desired isomer. This can be achieved using chiral catalysts, chiral auxiliaries, or by taking advantage of substrate-controlled reactions.

Semisynthesis Approaches from Precursor Compounds

Semisynthesis is a powerful strategy that starts with a naturally occurring compound, or a complex intermediate, and chemically modifies it to produce the desired target molecule. taylorandfrancis.comwikipedia.org This approach can be more efficient than total synthesis, especially for complex molecules where a significant portion of the structure is readily available from natural sources. wikipedia.orgnih.gov

For this compound, a semisynthetic approach could start from a structurally related natural acridone alkaloid. Chemical modifications could then be used to introduce or alter functional groups to arrive at the final structure of this compound. For example, if a precursor with a different alkyl side chain is available, it could potentially be cleaved and replaced with the correct prenyl group. This strategy has been successfully applied to other complex natural products. nih.gov

Rational Design and Synthesis of this compound Analogs

The rational design of analogs involves making specific structural modifications to a lead compound, like this compound, to explore structure-activity relationships (SAR) or to improve its properties. nih.gov By systematically altering different parts of the molecule, chemists can identify which structural features are essential for its biological activity. researchgate.netacs.org

The synthesis of this compound analogs would follow similar synthetic routes as the parent compound, but with variations in the starting materials or reagents. For example, to explore the importance of the prenyl group, analogs with different alkyl or aryl side chains could be synthesized. Similarly, the substitution pattern on the acridone core could be modified by using different substituted anthranilic acid or benzene (B151609) precursors. mdpi.com The synthesis of a library of such analogs allows for a comprehensive investigation of the SAR, which can guide the development of new compounds with enhanced or novel biological activities. scispace.com

Diversification Strategies for Structural Modification

The structural diversification of acridone alkaloids like this compound is a key strategy for modulating their biological activity. researchgate.net This can be achieved by introducing a variety of functional groups at different positions on the acridone core and by modifying the existing substituents, such as the prenyl group.

A modular and flexible three-step synthetic strategy has been developed for the synthesis of acridone natural products. acs.org This approach allows for the efficient construction of the tetracyclic core of acridone derivatives from commercially available starting materials. acs.org Specifically, the synthesis can begin with an Ullmann-type condensation of a substituted anthranilic acid and a phenol (B47542) derivative, followed by a cyclization reaction to form the acridone scaffold. acs.orgnih.gov For instance, the reaction of a p-toluidine (B81030) derivative with o-chlorobenzoic acid, followed by treatment with sulfuric acid, yields the corresponding acridin-9(10H)-one. nih.gov

Prenylation is a critical modification that contributes significantly to the structural and functional diversity of aromatic natural products. nih.govkyoto-u.ac.jpresearchgate.netbioline.org.br The introduction of a prenyl group can enhance the lipophilicity and bioactivity of the parent molecule. researchgate.net In the context of this compound, diversification can be achieved by varying the prenylating agent or by modifying the prenyl side chain after its installation. For example, different lengths and forms of the prenyl chain can be introduced. nih.govkyoto-u.ac.jp

Further modifications of the acridone core can be performed to generate a library of analogs. Selective substitutions at the nitrogen atom can be accomplished by treating the acridone with various alkyl halides. nih.gov Additionally, functional groups on the aromatic rings can be altered. For example, hydroxyl groups can be converted to methoxy (B1213986) groups or vice versa, and nitro groups can be introduced and subsequently reduced to amino groups, which can then be further functionalized. conicet.gov.ar These modifications allow for a systematic exploration of the chemical space around the this compound scaffold.

A plausible strategy for the diversification of a precursor to this compound could involve the following modifications:

| Modification Site | Type of Modification | Potential Reagents and Conditions |

| Acridone Nitrogen (N-10) | Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K2CO3, NaH) |

| Prenyl Group | Isomerization/Cyclization | Acid or Lewis acid catalysis |

| Aromatic Rings | Halogenation | N-Halosuccinimides (e.g., NBS, NCS) |

| Nitration | Nitrating agents (e.g., HNO3/H2SO4) | |

| Demethylation/Alkylation of Hydroxyls | Lewis acids (e.g., BBr3) for demethylation; Alkyl halides with a base for alkylation |

These strategies enable the generation of a diverse set of this compound analogs, which are essential for understanding the structural requirements for biological activity and for the development of new therapeutic leads.

Parallel and Combinatorial Synthesis Techniques

Parallel and combinatorial synthesis have become powerful tools in medicinal chemistry for the rapid generation of large libraries of compounds for high-throughput screening. nih.govscielo.br These techniques can be effectively applied to the synthesis of this compound analogs to accelerate the discovery of new bioactive molecules.

Parallel Synthesis

In a parallel synthesis approach, a series of individual, but related, reactions are run simultaneously in an array of reaction vessels. researchgate.net This allows for the efficient production of a library of discrete compounds, where the structure of each compound is known.

A potential parallel synthesis strategy for this compound analogs could start from a common acridone precursor. This precursor could be prepared in bulk and then distributed into a multi-well plate or a series of reaction flasks. In each well or flask, a different building block or reagent is added to introduce diversity at a specific position on the scaffold. For example, a library of N-10 substituted analogs could be generated by reacting the acridone precursor with a diverse set of alkylating or acylating agents in a parallel format. nih.gov

The use of solid-phase organic synthesis (SPOS) can greatly facilitate parallel synthesis. nih.gov The acridone scaffold could be attached to a solid support, allowing for the use of excess reagents and simplified purification by simple filtration and washing. Subsequent diversification reactions could be carried out on the resin-bound intermediate, followed by cleavage from the support to yield the final library of compounds.

Combinatorial Synthesis

Combinatorial chemistry aims to produce a large number of compounds in a single process, often as mixtures in what is known as a "split-and-pool" or "split-mix" synthesis. researchgate.netresearchgate.net This method can generate vast libraries of compounds with a high degree of structural diversity.

A combinatorial approach to this compound analogs could involve a multi-component reaction strategy. For instance, a three-component reaction of an aromatic aldehyde, an aniline (B41778) derivative, and a cyclic 1,3-dicarbonyl compound can be used to construct the acridine (B1665455) core in a combinatorial fashion. scielo.br By varying each of the three components, a large library of acridine derivatives can be rapidly synthesized.

The following table outlines a hypothetical parallel synthesis approach for generating a library of this compound analogs based on a common precursor.

| Reaction Step | Building Block Variation | Number of Analogs |

| Step 1: Acridone Core Synthesis | Substituted Anthranilic Acids | 5 |

| Substituted Phenols | 5 | |

| Step 2: Prenylation | Prenylating Agents | 3 |

| Step 3: N-10 Alkylation | Alkyl Halides | 10 |

| Total Analogs | 750 |

This systematic approach, combining modern synthetic methodologies with strategic diversification, is instrumental in exploring the full potential of the this compound scaffold for the development of new chemical probes and therapeutic agents.

Biosynthetic Pathway Elucidation of Oriciacridone a

Investigation of Primary and Secondary Metabolic Pathways Leading to Acridone (B373769) Alkaloids

The biosynthesis of acridone alkaloids begins with precursors from primary metabolism. The core aromatic amine component, anthranilate, is derived from the shikimate pathway, a major metabolic route for the production of aromatic compounds in plants and microorganisms. nih.govrsc.org Anthranilate synthase (AS) is the enzyme that catalyzes the formation of anthranilate, a crucial branch-point intermediate between primary tryptophan metabolism and secondary acridone alkaloid biosynthesis. frontiersin.org

In many organisms, AS activity is tightly regulated by feedback inhibition from its downstream product, L-tryptophan. rsc.orgfrontiersin.org However, in acridone-producing plants such as Ruta graveolens, a strategy has evolved to overcome this regulation and enable the accumulation of anthranilate for alkaloid production. These plants possess two distinct copies of the AS alpha subunit gene (ASA1 and ASA2). frontiersin.org While one (ASA2) is expressed constitutively and remains sensitive to tryptophan feedback inhibition, the other (ASA1) is induced by elicitors (stress signals) and shows reduced sensitivity to this inhibition. rsc.orgfrontiersin.org This duplication and functional divergence of a primary metabolic enzyme is a key evolutionary adaptation that allows for the shunting of anthranilate from primary metabolism into the specialized acridone alkaloid pathway. rsc.org

The first committed step that channels anthranilate exclusively into the secondary metabolic pathway for acridone alkaloids is its N-methylation to form N-methylanthranilate. researchgate.netresearchgate.netresearchgate.net This reaction is catalyzed by the enzyme anthranilate N-methyltransferase (ANMT). researchgate.net Following this step, N-methylanthranilate is activated by condensation with coenzyme A (CoA) to form N-methylanthraniloyl-CoA. nih.gov This activated intermediate then enters the core scaffold-forming reaction, where it is condensed with three molecules of malonyl-CoA, another primary metabolite, by the enzyme acridone synthase (ACS). researchgate.netnih.gov This sequence firmly establishes the link between primary metabolic precursors and the secondary acridone alkaloid pathway.

Isotopic Labeling Studies to Trace Precursor Incorporation

Isotopic labeling is a powerful technique used to trace the journey of atoms from simple precursors into complex final natural products, thereby elucidating their biosynthetic origins. wikipedia.orgrsc.org This method involves feeding a culture or organism with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H) and then determining the position of these labels in the isolated product using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

In the context of polyketide and alkaloid biosynthesis, feeding experiments with ¹³C-labeled acetates have been instrumental. rsc.org For acridone alkaloids, this method can confirm the incorporation of anthranilate and malonyl-CoA units. For instance, feeding studies would demonstrate that the portion of the acridone scaffold derived from N-methylanthranilate incorporates a label from isotopically marked anthranilate, while the remaining carbon atoms of the heterocyclic rings incorporate labels from ¹³C-acetate, which is the precursor for malonyl-CoA. While specific studies detailing the isotopic labeling for Oriciacridone A are not prevalent in the reviewed literature, the general methodology applied to related acridone alkaloids underpins the established precursor-product relationships in the pathway. nih.gov

Enzymatic Characterization of Key Biosynthetic Steps

The elucidation of a biosynthetic pathway relies heavily on the identification, isolation, and functional characterization of the enzymes that catalyze each specific transformation.

Significant progress has been made in identifying the key enzymes of acridone biosynthesis, particularly from cell suspension cultures of Ruta graveolens, which can be induced to produce these alkaloids. researchgate.net

Anthranilate N-methyltransferase (ANMT): This enzyme catalyzes the first committed step, the N-methylation of anthranilate. researchgate.netresearchgate.net It was successfully isolated and purified from elicitor-induced Ruta graveolens cell cultures. Biochemical analysis revealed that the enzyme has a molecular mass of approximately 40 kDa and functions as a homodimer. researchgate.net Its activity is optimal at a pH of 7.5 and a temperature of 37°C. researchgate.net

Acridone Synthase (ACS): This enzyme is responsible for the formation of the tricyclic acridone core. nih.gov It is a type III polyketide synthase (PKS) that has been identified and characterized from Ruta graveolens. nih.govresearchgate.net The gene encoding ACS has been cloned and expressed in heterologous systems like Escherichia coli to confirm its function and produce acridone derivatives. nih.gov

| Enzyme | Source Organism | Molecular Mass (approx.) | Function |

| Anthranilate N-methyltransferase (ANMT) | Ruta graveolens | 40 kDa (monomer) | Catalyzes the N-methylation of anthranilate to N-methylanthranilate. researchgate.net |

| Acridone Synthase (ACS) | Ruta graveolens | N/A | A type III PKS that catalyzes the cyclization of N-methylanthraniloyl-CoA with 3x malonyl-CoA to form the acridone scaffold. nih.govresearchgate.net |

Understanding the reaction mechanisms of these enzymes provides insight into the chemical logic of biosynthesis.

Anthranilate N-methyltransferase (ANMT): This enzyme belongs to the methyltransferase class and utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. researchgate.net The reaction involves the transfer of a methyl group from SAM to the amino group of anthranilate, releasing S-adenosyl-L-homocysteine. researchgate.net This step is crucial as it channels anthranilate away from tryptophan synthesis and commits it to the acridone pathway. researchgate.net Phylogenetic analysis has shown that ANMT is evolutionarily related to O-methyltransferases (OMTs). researchgate.net

Acridone Synthase (ACS): As a type III PKS, ACS catalyzes a series of decarboxylation, condensation, and cyclization reactions in a single active site. The mechanism begins with the binding of the starter unit, N-methylanthraniloyl-CoA. This is followed by the sequential addition of three extender units derived from malonyl-CoA. Each addition involves a decarboxylative Claisen condensation. After the polyketide chain is assembled, it undergoes intramolecular cyclizations (aldol condensations) to form the characteristic tricyclic acridone ring system, such as 1,3-dihydroxy-10-methylacridone. nih.govresearchgate.net

Genetic and Genomic Approaches to Biosynthetic Gene Cluster Identification

Modern molecular genetics and genomics have revolutionized the discovery of natural product biosynthetic pathways by enabling the identification of the genes responsible.

The genes for secondary metabolite pathways are often physically grouped together on the chromosome in what are known as biosynthetic gene clusters (BGCs). hilarispublisher.comjmicrobiol.or.kr This organization facilitates their coordinated regulation and horizontal transfer. The advent of whole-genome sequencing has enabled "genome mining," a process where genomes are computationally scanned to find these BGCs. nih.govnih.gov

Bioinformatics tools like the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) are widely used to predict the locations of BGCs and annotate the functions of the genes within them based on homology to known biosynthetic genes. hilarispublisher.commdpi.com This approach has been applied to various organisms, including plants and fungi, to discover novel pathways for alkaloids and other natural products. hilarispublisher.comnih.gov

In the context of acridone alkaloids, genomic studies of producing species have provided strong evidence for the genetic basis of this pathway. For example, a genomic analysis of wampee (Clausena lansium), a Rutaceae family member, revealed a significant expansion of the ANMT gene family. researchgate.net The genome contained 16 ANMT-like genes, with many of them appearing in tandem duplications. researchgate.net This gene family expansion is correlated with the plant's ability to produce high levels of acridone alkaloids and strongly suggests that these genes are integral to the BGC for these compounds. researchgate.net Such genomic insights, combined with transcriptomic data showing which genes are expressed under specific conditions, provide a powerful route to pinpointing the complete set of genes required for the biosynthesis of a specific compound like this compound. nih.gov

| Genetic Element | Organism | Finding | Implication for Biosynthesis |

| Anthranilate Synthase α (ASA) Genes | Ruta graveolens | Two distinct genes (ASA1, ASA2) with differential feedback regulation by tryptophan. frontiersin.org | Allows for accumulation of anthranilate precursor for alkaloid synthesis. rsc.org |

| Anthranilate N-methyltransferase (ANMT) Gene Family | Clausena lansium (wampee) | Significant expansion and tandem duplication of ANMT-like genes. researchgate.net | Increased gene dosage may enhance the flux towards acridone alkaloid production. researchgate.net |

| Acridone Synthase (ACS) Gene | Ruta graveolens | Identified and cloned; shown to be a type III PKS. nih.gov | Confirms the polyketide-based mechanism for acridone scaffold formation. |

Gene Knockout and Overexpression Studies in Producing Organisms

The functions of specific genes within a biosynthetic pathway are often confirmed through gene knockout and overexpression studies. Gene knockout involves inactivating a target gene to observe the resulting effect on the organism's metabolic output, which is crucial for determining the gene's necessity in the pathway. taylorandfrancis.comsynthego.com Conversely, gene overexpression involves increasing the expression of a specific gene to enhance the activity of its corresponding enzyme, which can lead to higher yields of the final product. frontiersin.orgmdpi.com

In the context of acridone alkaloid biosynthesis, these techniques are critical. For instance, knocking out the gene for acridone synthase (ACS) , the key enzyme that catalyzes the condensation of an anthraniloyl-CoA derivative with malonyl-CoA, would be expected to completely halt the production of acridone alkaloids. nih.govbeilstein-journals.org This type of experiment definitively proves the gene's essential role.

Overexpression studies have been practically applied to increase the production of acridone precursors and final products. In engineered microbial systems, the overexpression of genes involved in precursor supply is a common and effective strategy. For example, to increase the availability of malonyl-CoA, a critical building block, genes for acetyl-CoA carboxylase (ACC) have been overexpressed. nih.govnih.gov Similarly, to boost the supply of the anthranilate precursor, various genes in the shikimate pathway, such as a feedback-resistant version of 3-deoxy-D-arabino-2-heptulosonic acid 7-phosphate (DAHP) synthase (aroGfbr) and transketolase (tktA) , have been overexpressed. nih.govnih.govresearchgate.net These overexpression strategies have successfully led to increased production of acridone derivatives in engineered hosts. nih.gov

Engineering of Biosynthetic Pathways for Enhanced Production or Diversification

The tools of metabolic and enzyme engineering are increasingly being applied to optimize the production of valuable plant-derived compounds, including acridone alkaloids. mdpi.com This involves reconstructing the biosynthetic pathway in a microbial host and then fine-tuning its metabolism for higher efficiency and yield.

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression—the process of taking genes from one organism and expressing them in another—is a powerful strategy for producing complex natural products. nih.gov It allows for production in fast-growing, easily scalable microorganisms like Escherichia coli or Corynebacterium glutamicum, bypassing the need to cultivate slow-growing or rare plants. nih.govmdpi.com

A notable success in this area was the complete biosynthesis of the acridone derivatives DHA and NMA in E. coli. researchgate.netnih.gov This was achieved by introducing a set of genes from various organisms. Key enzymes included:

Acridone synthase (ACS) from Ruta graveolens to form the acridone core. nih.govnih.gov

An anthranilate coenzyme A ligase (such as pqsA from Pseudomonas aeruginosa) to activate the anthranilate precursor. nih.govresearchgate.net

For N-methylated acridones like NMA, an anthranilate N-methyltransferase (NMT) from Ruta graveolens was also required to produce N-methylanthranilate. nih.govmdpi.com

By assembling these core pathway genes in E. coli, researchers successfully reconstructed the biosynthetic machinery for acridone production outside of its native plant host. nih.gov

Metabolic Engineering Strategies

Once a biosynthetic pathway is established in a heterologous host, metabolic engineering is employed to optimize production titers. nih.govbiorxiv.org A primary challenge is ensuring an abundant supply of the necessary precursors, which are often diverted to the host's own essential metabolic processes.

Key metabolic engineering strategies for enhancing acridone alkaloid production in E. coli have included:

Enhancing the Anthranilate Pool: The shikimate pathway is the source of anthranilate. To channel more carbon toward this precursor, multiple genes in the pathway were overexpressed. This included feedback-resistant versions of enzymes to prevent the cell from shutting down the pathway when aromatic amino acid levels get high. nih.govnih.gov Additionally, genes for competing pathways that also use chorismate (the branch-point metabolite) were disrupted to funnel more of this intermediate towards anthranilate. nih.govfrontiersin.org

Boosting the Malonyl-CoA Pool: Malonyl-CoA is the second critical precursor for acridone synthase. Its availability is often a limiting factor for polyketide production in E. coli. To address this, the gene for acetyl-CoA carboxylase (ACC) from Photorhabdus luminescens was overexpressed, which significantly increased the intracellular supply of malonyl-CoA and led to a 1.7-fold increase in NMA production. nih.govnih.gov

These combined strategies of heterologous expression and metabolic engineering culminated in the de novo synthesis of acridone derivatives from simple carbon sources, achieving titers of 17.3 mg/L for DHA and 26.0 mg/L for NMA. nih.govnih.gov

Research Data on Heterologous Acridone Production

The following table summarizes the key genetic components and resulting product titers from a study on engineering E. coli for the production of acridone derivatives.

| Target Product | Host Organism | Key Genes Expressed | Metabolic Engineering Strategy | Final Titer (mg/L) | Reference |

| 1,3-dihydroxy-9(10H)-acridone (DHA) | Escherichia coli | RgACS (Acridone synthase), PqsA (Anthraniloyl-CoA ligase) | Optimization of shikimate pathway for anthranilate supply | 17.3 | nih.govnih.gov |

| 1,3-dihydroxy-10-methylacridone (NMA) | Escherichia coli | RgACS, PqsA, RgNMT (N-methyltransferase) | Overexpression of acc genes to boost malonyl-CoA supply | 26.0 | nih.govnih.gov |

Mechanistic Research on Oriciacridone a Interactions

Investigation of Molecular Target Identification in Biological Systems

Target identification is a crucial first step in understanding a compound's mechanism of action, involving the pinpointing of the specific biomolecules (e.g., proteins, enzymes) with which it interacts to elicit a biological response. nih.govwjbphs.comufl.edu

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves techniques to characterize the non-covalent bonds (like hydrogen bonds and hydrophobic interactions) that form between a small molecule (the ligand) and its protein target. ufl.edu These profiles help in understanding binding affinity and specificity. A thorough search of scientific literature did not yield any studies that have performed ligand-protein interaction profiling specifically for Oriciacridone A.

Proteomic Approaches for Target Deconvolution

Proteomic techniques, such as affinity purification mass spectrometry or thermal proteome profiling, are powerful, unbiased methods used to identify the molecular targets of a compound from the entire proteome of a cell or tissue. creative-proteomics.comnautilus.biomdpi.com These approaches are critical for discovering both on-targets and potential off-targets. Currently, there are no published studies detailing the use of proteomic approaches for the target deconvolution of this compound.

Elucidation of Cellular Pathway Modulation by this compound

Once a target is identified, research often proceeds to understand how the compound's interaction with its target modulates broader cellular signaling pathways, which are complex networks that control cellular processes. termedia.plmdpi.com

Gene Expression and Signal Transduction Pathway Analysis

Gene expression profiling measures the activity of thousands of genes at once to create a global picture of how a cell responds to a compound. mdpi.comwikipedia.orgthermofisher.com This analysis can reveal which signal transduction pathways are activated or inhibited. No studies detailing the gene expression profiles or specific signal transduction pathway analysis in response to treatment with this compound are available in the searched literature.

Cellular Phenotype Analysis (e.g., cell cycle progression, cellular differentiation)

Observing a compound's effect on cellular phenotypes, such as the cell cycle or differentiation, provides critical information about its functional consequences.

Cell Cycle Progression: The cell cycle is the series of events that take place in a cell leading to its division and duplication. wikipedia.orgwisc.edu Analysis of a compound's effect on cell cycle progression can identify whether it inhibits cell proliferation, a key characteristic of many therapeutic agents. nih.govthermofisher.com

Cellular Differentiation: This is the process by which a less specialized cell becomes a more specialized cell type. numberanalytics.comoregonstate.educationembl.org Some compounds can induce differentiation, which is a therapeutic goal in certain diseases like cancer. frontiersin.orgnumberanalytics.com

There is no available research data on the effects of this compound on cell cycle progression or cellular differentiation in any cell type.

In Silico Modeling and Computational Chemistry in Mechanistic Hypothesis Generation

In silico modeling uses computer simulations to predict how a compound might interact with a target, its potential properties, and to generate hypotheses about its mechanism of action before conducting laboratory experiments. researchgate.netbiointerfaceresearch.com Computational chemistry methods can calculate molecular structures and properties, accelerating the drug discovery process. escholarship.orgwikipedia.org

While some in silico studies have been performed on the related compound Oriciacridone F , investigating its potential as an α-glucosidase inhibitor through molecular docking, nih.govresearchgate.net no such computational studies have been published specifically for this compound. These studies on Oriciacridone F suggest a potential area of interest for the acridone (B373769) class of compounds, but the findings cannot be directly extrapolated to this compound without specific investigation.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. naturalproducts.net It is widely used to forecast the binding mode and affinity of small molecules, such as alkaloids, to the active site of a protein. researchgate.netnaturalproducts.net Following docking, molecular dynamics (MD) simulations can be employed. MD is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. frontiersin.orgresearchgate.net It provides insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net

A comprehensive review of published scientific literature indicates that specific molecular docking and molecular dynamics simulation studies focused exclusively on this compound have not been reported. While related acridone alkaloids, such as Oriciacridone F, have been subjects of such in silico studies to investigate their binding modes with targets like α-glucosidase, similar detailed analyses for this compound are absent from the available research.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. dokumen.pub A pharmacophore model can then be used as a 3D query in a process called virtual screening, which involves searching large databases of chemical compounds to identify other molecules that fit the model and are therefore likely to be active. This approach is a cornerstone of ligand-based drug design, especially when the 3D structure of the biological target is unknown. dokumen.pub

A search of scientific databases reveals no published studies detailing pharmacophore modeling or subsequent virtual screening campaigns based on the structure of this compound. While virtual screening has been applied to other acridone alkaloids, specific research initiating from or identifying this compound through these methods is not documented. researchgate.net

An article on the Structure-Activity Relationship (SAR) of the chemical compound “this compound” cannot be generated as requested. Despite a comprehensive search for scientific literature, no specific studies detailing the Structure-Activity Relationship (SAR), design principles for SAR studies, synthetic libraries, computational SAR analysis, or pharmacophoric elements specifically for this compound or its analogs could be located.

The provided outline requires in-depth, scientifically accurate information that is evidently not available in the public domain. The search results yielded general information on the methodologies mentioned in the outline, such as:

General Principles of SAR: The fundamental concepts of how a molecule's structure relates to its biological activity and the methods for studying these relationships.

Synthetic Libraries: The role of creating diverse sets of related compounds to systematically explore structural modifications.

Computational SAR Approaches: The use of computational tools, including machine learning, molecular dynamics, and free energy perturbation, to predict and analyze the biological activity of chemical compounds.

Pharmacophore Identification: The process of determining the key structural features of a molecule that are responsible for its biological activity.

However, none of the retrieved sources provided any specific data, research findings, or data tables related to this compound. To generate the requested article would require fabricating data and research findings, which would be scientifically inaccurate and misleading. Therefore, in adherence to the principles of providing factual and non-hallucinatory information, the article cannot be written.

Structure Activity Relationship Sar Studies of Oriciacridone a and Its Analogs

Correlation of Structural Motifs with Specific Biological Interactions

Stereochemical Influence on Molecular Recognition

A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the stereochemical influence on the molecular recognition of Oriciacridone A and its derivatives. At present, there are no specific research findings, structure-activity relationship (SAR) studies, or data tables detailing the differential effects of stereoisomers of this compound on biological targets.

However, in the case of this compound, the scientific community has not yet published studies that explore these critical aspects. Research into the existence of stereoisomers of this compound, the development of enantioselective synthetic routes, or the separation of potential stereoisomers has not been reported. Consequently, there is no data available to construct a comparative analysis of the molecular recognition of different stereoisomers.

Future research endeavors are necessary to elucidate the stereochemical characteristics of this compound and its analogs. Such studies would involve:

Chiral Synthesis or Separation: Developing methods to synthesize or isolate individual stereoisomers of this compound.

Pharmacological Evaluation: Assessing the biological activity of each isolated stereoisomer to determine if there is a stereochemical preference for its molecular target.

Computational Modeling: Employing molecular docking and other computational techniques to simulate and predict the binding interactions of different stereoisomers with their putative receptors.

Without such dedicated research, any discussion on the stereochemical influence on the molecular recognition of this compound would be purely speculative and fall outside the scope of established scientific findings. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Analytical Method Development and Validation for Oriciacridone a Research

Methodologies for Qualitative and Quantitative Analysis of Oriciacridone A

A suite of analytical techniques is available for the detection and quantification of acridone (B373769) alkaloids like this compound. The choice of method depends on the specific requirements of the research, such as the required sensitivity, the complexity of the sample matrix, and whether qualitative identification or precise quantification is the primary goal.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acridone alkaloids due to its high resolution and sensitivity. researchgate.net For compounds like this compound, reversed-phase HPLC is commonly employed.

A typical HPLC method for acridone alkaloid analysis utilizes a C18 stationary phase, which is effective at separating these relatively non-polar compounds. researchgate.netnih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. researchgate.netmdpi.com The addition of a small amount of acid, like formic acid, to the mobile phase can improve peak shape and resolution by ensuring the analyte is in a consistent ionic state. mdpi.com

Detection of this compound can be achieved using a UV-Vis detector, as the acridone nucleus exhibits characteristic UV absorption bands. scielo.brcore.ac.uk Wavelengths around 260 nm, 285 nm, 332 nm, and 410 nm have been reported for the detection of related acridone alkaloids. nih.govscielo.br For enhanced sensitivity and selectivity, a fluorescence detector can be utilized, as many acridone alkaloids are naturally fluorescent. researchgate.netresearchgate.net For instance, an excitation wavelength of 395 nm and an emission wavelength of 435 nm have been used for the detection of 9(10H)-acridone. researchgate.netresearchgate.net

Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure the reliability of the analytical data. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Example HPLC Parameters for Acridone Alkaloid Analysis

| Parameter | Example Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Gradient of Methanol and Water or Acetonitrile and Water (with 0.1% formic acid) | researchgate.netmdpi.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection (UV) | 260 nm, 285 nm, 332 nm, 410 nm | nih.govscielo.brcore.ac.uk |

| Detection (Fluorescence) | Excitation: 395 nm, Emission: 435 nm (for 9(10H)-acridone) | researchgate.netresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of this compound at very low concentrations, such as in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

In LC-MS/MS, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. mdpi.com The use of Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions for the target analyte. mdpi.com This is particularly advantageous when analyzing complex samples, as it minimizes interference from other components in the matrix. mdpi.com

The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic conditions as described for HPLC, and then fine-tuning the mass spectrometer parameters, including the selection of precursor and product ions and optimizing the collision energy. mdpi.com The use of a pentafluorophenyl (PFP) column has been shown to be effective for the separation of a wide range of alkaloids in human serum. scirp.org

Table 2: Key Considerations for LC-MS/MS Method Development for this compound

| Parameter | Consideration | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) is commonly used for alkaloids. | mdpi.com |

| Mass Analyzer | Triple quadrupole or Q-TOF for MRM and accurate mass measurements. | researchgate.net |

| Detection Mode | Positive ion mode is typical for nitrogen-containing compounds like alkaloids. | mdpi.com |

| MRM Transitions | Specific precursor and product ions for this compound need to be determined. | mdpi.com |

| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version of the analyte, should be used for accurate quantification. | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com Acridone alkaloids like this compound are generally not sufficiently volatile for direct GC-MS analysis. researchgate.net However, their analysis by GC-MS can be made possible through chemical derivatization. jfda-online.comresearchgate.net

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation, which target active hydrogen groups such as those found in hydroxyl or amine functionalities. researchgate.netgcms.cz For this compound, derivatization of any hydroxyl groups could potentially make it amenable to GC-MS analysis.

While feasible, the need for an additional derivatization step makes GC-MS a less direct and potentially more complex method for this compound analysis compared to HPLC and LC-MS/MS. researchgate.net Therefore, its application would likely be reserved for specific research questions where derivatization is necessary for other reasons or when LC-based instrumentation is unavailable.

Spectrophotometric Assays for Quantification

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of this compound, particularly in solutions where it is the primary absorbing species. scielo.br The acridone ring system has strong UV absorbance, allowing for direct quantification based on the Beer-Lambert law. core.ac.ukresearchgate.net

To perform a spectrophotometric assay, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations at its wavelength of maximum absorbance (λmax). scielo.br The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. The characteristic UV absorption maxima for acridone alkaloids are typically in the ranges of 265-295 nm and 350-410 nm. scielo.brcore.ac.uk

It is important to note that this method is less specific than chromatographic techniques and can be prone to interference from other UV-absorbing compounds in the sample matrix. researchgate.net Therefore, it is most suitable for the analysis of relatively pure samples or for rapid, high-throughput screening assays.

Sample Preparation Techniques for Complex Matrices in Research Studies

The successful analysis of this compound from complex biological matrices is highly dependent on the sample preparation method. The goal of sample preparation is to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Extraction from Biological Samples (e.g., cell cultures, in vitro assay media)

For the analysis of this compound in cell cultures or in vitro assay media, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is typically employed.

In a typical LLE procedure for acridone alkaloids from cell culture, lyophilized cells are first homogenized in a solvent like methanol. researchgate.net The resulting extract is then partitioned between an organic solvent, such as chloroform (B151607) or ethyl acetate, and an aqueous phase. researchgate.net The acridone alkaloids, being relatively non-polar, will preferentially partition into the organic layer, which can then be collected, dried, and reconstituted in a solvent compatible with the analytical instrument. researchgate.net

For in vitro assay media, which is typically aqueous, a direct LLE with an immiscible organic solvent can be performed. The choice of solvent and pH of the aqueous phase can be optimized to maximize the extraction efficiency of this compound.

Solid-phase extraction offers a more controlled and often more efficient method for sample clean-up and concentration. mdpi.com A reversed-phase SPE cartridge (e.g., C18) can be used. The sample is loaded onto the cartridge, which retains the analyte. Interfering salts and polar compounds are washed away, and the purified this compound is then eluted with an organic solvent. mdpi.com

A general procedure for extracting acridone alkaloids from cell suspension cultures involves:

Homogenization of lyophilized cells in methanol. researchgate.net

Repeated extraction with the solvent to ensure complete recovery. researchgate.net

Concentration of the combined extracts in vacuo. researchgate.net

Dissolving the residue in a solvent like chloroform and performing a liquid-liquid extraction against water to remove highly polar impurities. researchgate.net

The organic phase containing the alkaloids is then dried and concentrated for analysis. researchgate.net

It is crucial to validate the extraction method to determine the recovery of this compound and to ensure that the process does not introduce any artifacts that could interfere with the analysis.

Matrix Effects and Interference Mitigation

In the analysis of this compound, particularly from biological or complex environmental samples, the sample matrix—all components other than the analyte itself—can significantly influence the accuracy of measurements. dntb.gov.ua These "matrix effects" can cause either ion suppression or enhancement in techniques like liquid chromatography-mass spectrometry (LC-MS), leading to underestimation or overestimation of the analyte's concentration. researchgate.netnjap.org.ng

The primary sources of matrix effects include co-eluting endogenous substances such as phospholipids, salts, and other metabolites from the sample extract. researchgate.net To ensure reliable quantification of this compound, it is crucial to assess and mitigate these effects.

Strategies for Mitigation:

Effective Sample Preparation: Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can be optimized to remove a significant portion of interfering matrix components before analysis. scispace.com

Chromatographic Separation: Optimizing the high-performance liquid chromatography (HPLC) method to achieve baseline separation of this compound from co-eluting matrix components is a fundamental strategy. scispace.com This may involve adjusting the mobile phase composition, gradient, flow rate, and selecting an appropriate column chemistry.

Use of an Internal Standard: A stable isotope-labeled version of this compound would be the ideal internal standard, as it would co-elute and experience similar matrix effects, allowing for accurate correction. If unavailable, a structurally similar compound with comparable physicochemical properties can be used.

Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for consistent matrix effects. dntb.gov.ua

Assessment of Matrix Effects:

The quantitative impact of the matrix can be evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solvent. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.

Method Validation Parameters for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov For research applications involving this compound, this ensures that the data generated is reliable and reproducible. The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.govnih.gov

Linearity, Range, and Detection Limits (LOD/LOQ)

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

A typical approach involves preparing a series of at least five to six calibration standards of known this compound concentrations. The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) should be close to 1, typically ≥0.99.

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision. ebi.ac.uk It is often estimated based on the signal-to-noise ratio, typically 3:1. researchgate.net

Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net The LOQ is commonly established at a signal-to-noise ratio of 10:1. researchgate.net

Table 1: Illustrative Linearity and Detection Limit Data for this compound Analysis This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Regression Equation | y = 1500x + 250 |

| Coefficient of Determination (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL |

Accuracy and Precision Evaluation

Accuracy refers to the closeness of the mean of a set of measurements to the true or accepted value. gcwgandhinagar.com It is typically assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the calibration range. The determined concentration is compared to the nominal concentration and expressed as a percentage of recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gcwgandhinagar.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Table 2: Illustrative Accuracy and Precision Data for this compound QC Samples This table presents hypothetical data for illustrative purposes.

| QC Level | Nominal Conc. (ng/mL) | Intra-assay Accuracy (% Recovery) | Intra-assay Precision (% RSD) | Inter-assay Accuracy (% Recovery) | Inter-assay Precision (% RSD) |

|---|---|---|---|---|---|

| Low | 5 | 98.5% | 4.5% | 99.2% | 5.8% |

| Medium | 100 | 101.2% | 3.1% | 100.8% | 4.2% |

| High | 800 | 99.8% | 2.5% | 100.1% | 3.5% |

For research applications, accuracy is generally expected to be within ±15% of the nominal value (±20% at the LOQ), and precision should not exceed 15% RSD (20% at the LOQ). researchgate.net

Robustness and Ruggedness Testing

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govresearchgate.net Examples of parameters to vary include:

pH of the mobile phase (e.g., ± 0.2 units) researchgate.net

Mobile phase composition (e.g., ± 2% organic content)

Column temperature (e.g., ± 5 °C) researchgate.net

Flow rate (e.g., ± 0.1 mL/min)

Different batches or suppliers of the HPLC column

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, or different instruments. researchgate.net It is a measure of the method's transferability.

The evaluation of robustness and ruggedness is crucial to ensure that the analytical method can be reliably used by different personnel and in different laboratory settings over time. naturalproducts.net

Table 3: Illustrative Robustness Study Design for this compound HPLC Analysis This table presents hypothetical data for illustrative purposes.

| Parameter | Standard Condition | Variation 1 | Variation 2 |

|---|---|---|---|

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |

| Column Temperature | 30 °C | 25 °C | 35 °C |

| Mobile Phase pH | 3.0 | 2.8 | 3.2 |

By systematically varying these parameters and observing the effect on key outputs like peak retention time, resolution, and quantification, the method's operational limits can be defined.

Future Research Directions and Translational Perspectives for Oriciacridone a

Integration of Multi-Omics Data in Oriciacridone A Mechanistic Studies

A comprehensive understanding of the molecular mechanisms underpinning the bioactivity of this compound necessitates a systems-level approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular responses to this compound. northeastern.edu Such an integrated analysis can help in identifying the primary molecular targets and downstream signaling pathways modulated by this compound. nih.gov

| Omics Layer | Potential Application in this compound Research | Expected Insights |

| Genomics | Identifying genetic variations that influence sensitivity to this compound. | Personalized medicine applications and patient stratification. |

| Transcriptomics | Profiling changes in gene expression in response to this compound treatment. | Elucidation of affected signaling pathways and regulatory networks. |

| Proteomics | Analyzing alterations in protein expression and post-translational modifications. | Identification of direct protein targets and downstream effectors. |

| Metabolomics | Characterizing changes in the cellular metabolic profile. | Understanding the impact on cellular metabolism and bioenergetics. |

Advanced Synthetic Strategies for Complex Analog Generation

While natural products like this compound hold significant therapeutic promise, their structural complexity can pose challenges for sustainable supply and medicinal chemistry optimization. nih.gov The development of advanced and flexible synthetic strategies is therefore a critical area of future research. nih.gov These strategies should not only enable the efficient total synthesis of this compound but also facilitate the generation of a diverse library of complex analogs. wisconsin.edu

Future synthetic endeavors could explore novel catalytic methods, flow chemistry, and diversity-oriented synthesis to access previously unattainable chemical space around the acridone (B373769) scaffold. The synthesis of these analogs will be instrumental for comprehensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.gov The ability to rationally design and synthesize complex analogs is a cornerstone of modern drug discovery and will be vital for translating the promise of this compound into viable therapeutic candidates. figshare.com

Bioinformatic and Chemoinformatic Innovations in this compound Research

Bioinformatic and chemoinformatic tools are indispensable for accelerating the pace of drug discovery and development. In the context of this compound research, these computational approaches can be leveraged for a multitude of applications, from target identification to lead optimization. nih.govpharmafocusasia.com

Future research should employ sophisticated computational methods to predict the molecular targets of this compound and its analogs. nih.gov Techniques such as molecular docking, virtual screening, and pharmacophore modeling can guide the rational design of new derivatives with improved activity profiles. youtube.com Furthermore, chemoinformatic analysis of large chemical datasets can help in understanding the key structural features required for bioactivity and in predicting potential liabilities. springernature.commdpi.com The integration of these in silico methods with experimental validation will create a synergistic workflow for the efficient development of this compound-based therapeutics. curie.fr

| Computational Approach | Application in this compound Research | Potential Outcome |

| Molecular Docking | Predicting the binding mode of this compound to potential protein targets. | Insight into the molecular basis of action and guidance for analog design. |

| Virtual Screening | Identifying novel bioactive compounds with similar scaffolds from large chemical libraries. | Discovery of new acridone-based therapeutic agents. |

| Pharmacophore Modeling | Defining the essential structural features for the biological activity of this compound. | A blueprint for the design of new and more potent analogs. |

| QSAR Analysis | Correlating the structural properties of this compound analogs with their biological activity. | Predictive models for the activity of newly designed compounds. |

Emerging Methodologies in Natural Product Discovery and Characterization

The discovery of novel acridone alkaloids and the comprehensive characterization of known compounds like this compound will be greatly enhanced by the adoption of emerging analytical and screening technologies. nih.govrsc.org These advanced methodologies can overcome many of the traditional bottlenecks in natural product research, such as the time-consuming process of isolation and structure elucidation. nih.govmdpi.com

Future efforts in this area should focus on the application of hyphenated analytical techniques, such as LC-MS/MS and LC-NMR, for the rapid identification and characterization of acridone alkaloids from crude extracts. nih.gov High-throughput screening platforms can be employed for the efficient biological evaluation of these compounds against a wide range of therapeutic targets. illinois.edu Furthermore, innovative approaches like genome mining and metabolic engineering can be utilized to uncover and harness the biosynthetic potential of microorganisms for the production of novel acridone alkaloids.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of natural product drug discovery necessitates a collaborative and interdisciplinary approach. hilarispublisher.com The successful translation of this compound from a promising lead compound to a clinical candidate will require the concerted efforts of experts from diverse scientific disciplines. frontiersin.orgtamu.edu